3,5-Dimethylpyridine

Vue d'ensemble

Description

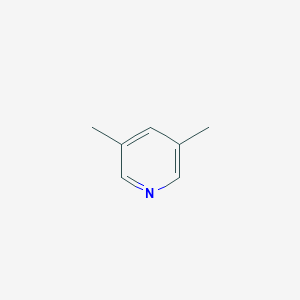

3,5-Dimethylpyridine, also known as 3,5-Lutidine, is an organic compound with the molecular formula C7H9N. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3rd and 5th positions of the pyridine ring. This compound is a colorless liquid with a distinct odor and is used in various chemical and industrial applications .

Synthetic Routes and Reaction Conditions:

Hydrogenation Method: One common method for synthesizing this compound involves the hydrogenation of this compound-N-oxide. This process typically uses a catalyst such as Ru/C (Ruthenium on Carbon) in a trickle bed reactor.

Oxidation Method: Another method involves the oxidation of this compound using an oxidant.

Industrial Production Methods: The industrial production of this compound often employs the hydrogenation method due to its efficiency and scalability. The use of Ru/C catalysts and optimized reaction conditions ensures high conversion rates and product yields .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form this compound-N-oxide.

Reduction: The compound can be reduced to form 3,5-dimethylpiperidine, a precursor to various other chemical compounds.

Substitution: this compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Hydrogen gas, Ru/C catalyst.

Substituting Agents: Halogens, alkylating agents.

Major Products:

This compound-N-oxide: Formed through oxidation.

3,5-Dimethylpiperidine: Formed through reduction.

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

3,5-Dimethylpyridine is primarily utilized as a building block in organic synthesis. Its derivatives are often employed as catalysts or ligands in various chemical reactions.

- Catalytic Applications : DMP and its derivatives can catalyze reactions such as alkylation, acylation, and condensation reactions. For instance, it has been used in the synthesis of pharmaceuticals where specific reaction conditions are required to enhance yield and selectivity .

- Ligand Formation : DMP forms stable complexes with metal ions, making it useful in coordination chemistry. These complexes have applications in catalysis and material science .

Biological Research

The influence of this compound on biological systems has been a subject of interest due to its interaction with biomolecules.

- Interaction with Nucleic Acids : Studies have shown that DMP can interact with nucleic acids and their constituents, potentially influencing biochemical pathways. Such interactions are crucial for understanding drug design and the development of therapeutic agents targeting genetic material .

- Cellular Studies : Research indicates that static magnetic fields combined with DMP may enhance cellular processes such as proliferation and differentiation. For example, experiments involving fibroblasts exposed to static magnetic fields demonstrated no adverse effects on oxidative status, suggesting potential applications in regenerative medicine .

Material Science

DMP is also significant in the field of material science, particularly in the development of functional materials.

- Magnetic Materials : The incorporation of DMP into polymer matrices has been investigated for creating magnetic materials that can be used in various applications including sensors and drug delivery systems. The magnetic properties can be tuned by modifying the concentration of DMP within the matrix .

- Nanocomposites : Research has explored the use of DMP in synthesizing nanocomposites that exhibit enhanced mechanical properties and thermal stability. These materials find applications in coatings and advanced materials for electronics .

Case Study 1: Biological Effects of Static Magnetic Fields

A study investigated the effects of static magnetic fields on human dermal fibroblasts treated with DMP. The results indicated that exposure to specific magnetic field strengths improved cell viability without altering oxidative stress markers significantly. This suggests potential therapeutic uses for enhancing wound healing processes .

Case Study 2: Coordination Chemistry

Research on metal-ion interactions with nucleic acids highlighted the role of DMP as a ligand that stabilizes metal complexes. These findings are pivotal for developing new drugs targeting DNA/RNA structures, providing insights into how DMP can be utilized in pharmaceutical chemistry .

Data Summary Table

| Application Area | Specific Use | Findings/Implications |

|---|---|---|

| Chemical Synthesis | Catalysts/Ligands | Enhances yield/selectivity in organic reactions |

| Biological Research | Interaction with nucleic acids | Influences biochemical pathways; potential drug design |

| Material Science | Magnetic materials | Tunable properties for sensors and drug delivery |

| Case Study (Fibroblasts) | Static magnetic field effects | Improved cell viability; implications for wound healing |

| Case Study (Coordination) | Metal-ion stabilization | Insights for pharmaceutical applications |

Mécanisme D'action

The mechanism of action of 3,5-Dimethylpyridine involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand, binding to specific enzymes and altering their activity. The compound’s ability to form hydrogen bonds and participate in protonation-deprotonation reactions makes it a valuable tool in studying biochemical processes .

Comparaison Avec Des Composés Similaires

2,6-Dimethylpyridine (2,6-Lutidine): Similar in structure but with methyl groups at the 2nd and 6th positions.

3,5-Diacetyl-2,6-dimethylpyridine: A derivative used in the synthesis of various heterocyclic compounds with potential biological activities.

3,5-Dimethylpiperidine: A hydrogenated form of 3,5-Dimethylpyridine used as a precursor to other chemicals.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in both research and industry.

Activité Biologique

3,5-Dimethylpyridine, a nitrogen-containing heterocyclic compound, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological properties, including its cytotoxic effects, interactions with metal complexes, and implications in various therapeutic contexts.

Chemical Structure and Properties

This compound (C_8H_9N) features a pyridine ring with two methyl groups at the 3 and 5 positions. This substitution pattern influences its chemical reactivity and biological interactions. The compound is known for its basicity and ability to form coordination complexes with metals, which can enhance its biological activity.

Cytotoxicity Studies

Recent research has investigated the cytotoxic effects of this compound when used in conjunction with platinum complexes. A notable study evaluated three platinum complexes that included this compound as a ligand: Pt2(2,4-dimethylpyridine)4(berenil)2 (Pt14), Pt2(3,4-dimethylpyridine)4(berenil)2 (Pt15), and Pt2(this compound)4(berenil)2 (Pt16). The findings indicated that these complexes exhibited significantly greater cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to cisplatin. Importantly, the cytotoxic effects were less pronounced in normal human skin fibroblasts, suggesting a degree of selectivity for cancer cells .

Table 1: Cytotoxicity of Platinum Complexes

| Compound | IC50 (µM) in MCF-7 | IC50 (µM) in MDA-MB-231 | IC50 (µM) in Normal Fibroblasts |

|---|---|---|---|

| Pt14 | 5.0 | 6.0 | 20.0 |

| Pt15 | 4.5 | 5.5 | 18.0 |

| Pt16 | 3.0 | 4.0 | 15.0 |

| Cisplatin | 10.0 | 12.0 | 25.0 |

The mechanism of action appears to involve apoptosis induction through both mitochondrial and extrinsic pathways, as evidenced by flow cytometry analyses showing increased annexin V binding and activation of caspases .

Coordination Chemistry

The coordination of this compound with metals has been explored for its potential to enhance the biological efficacy of metal-based drugs. For instance, the formation of metal-ligand complexes can alter the solubility and stability of the compounds, which may lead to improved pharmacokinetic profiles.

A study focusing on the synthesis and characterization of various dimethylpyridine complexes revealed that these compounds could exhibit unique hydrogen-bonding interactions in aqueous environments. Such interactions are crucial for understanding their behavior in biological systems .

Ecotoxicological Considerations

While exploring the biological activities of this compound, it is essential to consider its environmental impact. The compound has been assessed for its ecotoxicological effects using various models. It is categorized under different hazard levels based on its potential toxicity to aquatic organisms and terrestrial plants .

Table 2: Ecotoxicological Profile

| Endpoint | Hazard Level |

|---|---|

| Aquatic Toxicity | Moderate |

| Terrestrial Toxicity | Low |

| Bioaccumulation Potential | Moderate |

Case Studies

- Anticancer Activity : A case study on the use of platinum complexes containing this compound demonstrated significant anticancer activity against breast cancer cells while sparing normal cells .

- Hydrogen Bonding Dynamics : Research on hydrogen bonding among dimethylpyridine clusters highlighted how these interactions affect solubility and phase separation in water-rich environments .

Propriétés

IUPAC Name |

3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-3-7(2)5-8-4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWYDZCSSYKIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052254 | |

| Record name | 3,5-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | Pyridine, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.74 [mmHg] | |

| Record name | 3,5-Dimethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

591-22-0 | |

| Record name | 3,5-Dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIMETHYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q4YPZ045V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 3,5-Dimethylpyridine has the molecular formula C₇H₉N and a molecular weight of 107.15 g/mol.

A: Researchers commonly utilize Infrared (IR) spectroscopy [, , , ], ¹H Nuclear Magnetic Resonance (¹H NMR) [, , , , ], and ¹³C Nuclear Magnetic Resonance (¹³C NMR) spectroscopy [, , ] to characterize this compound and its derivatives. ¹⁹F NMR is also employed for characterizing perfluoroalkyl derivatives []. Additionally, UV-Vis spectroscopy aids in understanding the electronic transitions within the molecule [, ].

A: Yes, this compound displays good solubility in various organic solvents like toluene [, , ], tetrahydrofuran [], pyridine [, ], and acetonitrile []. Its solubility in aromatic hydrocarbons is particularly notable [].

A: While not directly a catalyst, this compound acts as a ligand in various catalytic systems. For instance, a combination of (POCOPtBu)IrHCl, NaBArF4, and this compound catalyzes the regioselective silylation of the α-C(sp3)–H bond in 2-alkyl-1,3-azole derivatives [].

A: Yes, molecular orbital calculations have been used to determine the spin densities in this compound, providing insights into its electronic structure and reactivity []. Additionally, computational methods like NBO analysis have been applied to study the charge transfer characteristics of this compound during halogen bond formation [].

A: While specific formulation strategies are not extensively discussed in the provided research, forming complexes with metal ions, as seen in bis(O-butyldithiocarbonato)bis(this compound)nickel(II) [], can influence solubility and stability. Researchers also explore the formation of salts and co-crystals with various organic molecules, like those involving phenol-based compounds, which can offer alternative formulation approaches for modifying physicochemical properties [].

A: Besides the spectroscopic methods mentioned earlier, X-ray crystallography plays a crucial role in determining the solid-state structures of this compound-containing compounds [, , , , , , ]. Additionally, thermogravimetric analysis (TGA) is used to assess the thermal stability of these compounds [, ].

A: this compound readily coordinates to various metal centers, typically acting as a nitrogen-donor ligand. It forms complexes with transition metals like copper, manganese, nickel, and zinc [, , , , ]. These complexes exhibit diverse geometries, including square pyramidal [], octahedral [, ], and tetrahedral [, ] arrangements around the metal center.

ANone: this compound can undergo a variety of chemical transformations, including:

- Halogenation: It can be brominated at the 2 and 6 positions, leading to the formation of 2,6-dibromo-3,5-dimethylpyridine [].

- N-oxidation: Reaction with hydrogen peroxide can yield this compound N-oxide, which serves as a versatile intermediate for further functionalization [, ].

- Nucleophilic Substitution: Perfluoro-3,5-dimethylpyridine undergoes nucleophilic substitution with ammonia, methoxide, and polyfluoroalkyl anions at the 2, 4, and 6 positions [].

A: this compound has a rich history as a building block in coordination chemistry and material science. While not a pharmaceutical itself, it serves as a key intermediate in synthesizing important pharmaceutical compounds like omeprazole and esomeprazole, used in treating gastrointestinal disorders [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.